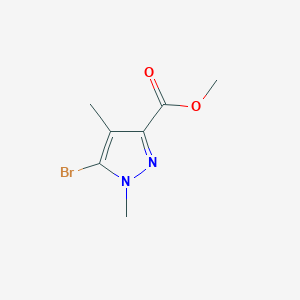

Methyl 5-bromo-1,4-dimethyl-1H-pyrazole-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 5-bromo-1,4-dimethyl-1H-pyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-bromo-1,4-dimethyl-1H-pyrazole-3-carboxylate typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 1,3-dicarbonyl compounds with hydrazine derivatives under controlled conditions . The reaction is often catalyzed by acids or bases, and the use of solvents like ethanol or methanol can enhance the yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can optimize the reaction conditions, ensuring consistent quality and higher yields .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-bromo-1,4-dimethyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.

Common Reagents and Conditions:

Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

Major Products: The major products formed from these reactions include various substituted pyrazoles and pyrazolines, which have significant applications in medicinal chemistry .

Scientific Research Applications

Methyl 5-bromo-1,4-dimethyl-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-bromo-1,4-dimethyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity . The exact pathways and molecular targets depend on the specific application and the biological system involved.

Comparison with Similar Compounds

3-Bromo-1-methyl-1H-pyrazole: Similar in structure but lacks the carboxylate group, which affects its reactivity and applications.

4-Bromo-1H-pyrazole: Another related compound, used in the synthesis of various pharmaceutical and biologically active compounds.

Uniqueness: Methyl 5-bromo-1,4-dimethyl-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine and methyl groups, along with the carboxylate moiety, makes it a valuable intermediate in the synthesis of complex molecules .

Biological Activity

Methyl 5-bromo-1,4-dimethyl-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article will explore its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

This compound has the molecular formula C₇H₈BrN₃O₂ and a molecular weight of approximately 233.07 g/mol. The compound features a pyrazole ring with two methyl groups at the first and fourth positions and a bromine atom at the fifth position, contributing to its unique chemical properties.

Synthesis Methods:

The synthesis of this compound typically involves several steps, including:

- Formation of the Pyrazole Ring: Using hydrazine derivatives with appropriate carbonyl compounds.

- Bromination: Introducing the bromine atom at the fifth position through electrophilic substitution.

- Carboxylation: Adding a carboxylate group to enhance biological activity.

These methods allow for efficient synthesis while maintaining high yields of the desired product.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Antitumor Activity: The compound has been shown to inhibit the growth of certain tumor cell lines, potentially through mechanisms involving phosphatidylinositol-3-kinase (PI3K) inhibition .

- Anti-inflammatory Properties: It may act as an inhibitor of calcium release-activated calcium channels (CRAC), which are implicated in inflammatory conditions such as rheumatoid arthritis and asthma .

- Antioxidant Activity: Some studies suggest that pyrazole derivatives possess antioxidant properties that could be beneficial in mitigating oxidative stress-related diseases .

Data Table: Biological Activity Summary

| Biological Activity | Mechanism of Action | Reference |

|---|---|---|

| Antitumor | Inhibition of PI3K pathways | |

| Anti-inflammatory | CRAC channel inhibition | |

| Antioxidant | Scavenging free radicals |

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Antitumor Efficacy Study:

A study evaluated the compound's effect on human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations ranging from 10 to 50 µM, suggesting potential use as an antitumor agent. -

Inflammation Model:

In an animal model of inflammation induced by carrageenan, administration of the compound resulted in reduced edema comparable to standard anti-inflammatory drugs like indomethacin. This supports its potential therapeutic use in inflammatory diseases . -

Mechanistic Insights:

Molecular docking studies have revealed that this compound interacts with specific protein targets involved in tumor growth and inflammation, providing insights into its mechanism of action .

Properties

IUPAC Name |

methyl 5-bromo-1,4-dimethylpyrazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O2/c1-4-5(7(11)12-3)9-10(2)6(4)8/h1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZOLRPPBSGPBAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C(=O)OC)C)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.